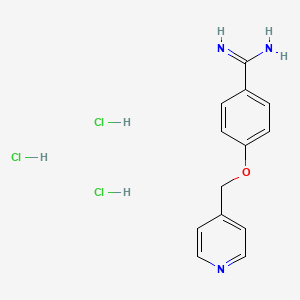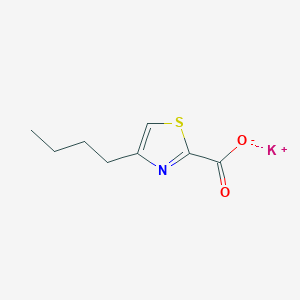
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Übersicht
Beschreibung
“6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” is an organic compound with the CAS Number: 1215073-83-8 . Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]-3-pyridazinylamine . The compound has a molecular weight of 239.2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine”, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” can be represented by the InChI code: 1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, which are resistant to conventional degradation processes. These processes can mineralize nitrogen-containing compounds and improve the efficacy of overall treatment schemes. The degradation of nitrogen-containing compounds by AOPs involves a combination of electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology. This is particularly relevant for amine-containing compounds, suggesting that similar processes might be applicable for the degradation of compounds like 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine, enhancing environmental safety and treatment efficacy (Bhat & Gogate, 2021).
Heterocyclic Compounds in Synthesis and Drug Design
Heterocyclic compounds, such as 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine, play a significant role in the synthesis of new chemical entities with potential pharmacological activities. The chemistry of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity and utility of these scaffolds in the synthesis of a diverse range of heterocyclic compounds. This underlines the importance of such structures in drug design and discovery, offering pathways to novel therapeutic agents (Gomaa & Ali, 2020).
Environmental Microbiology and Biodegradation
The study of biogenic amines and their catabolism by Pseudomonas species sheds light on the microbial degradation of nitrogen-containing organic molecules, which are common in various environments. This research provides insights into the metabolic pathways employed by bacteria to degrade amines, highlighting the potential biotechnological applications in the removal of amine-based pollutants from the environment. Such findings could be relevant for understanding the biodegradation mechanisms of complex amines, including 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine, contributing to environmental bioremediation efforts (Luengo & Olivera, 2020).
Eigenschaften
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJWDPMTMDLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)



![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

amine](/img/structure/B1391766.png)

